Etriptamina

Descripción general

Descripción

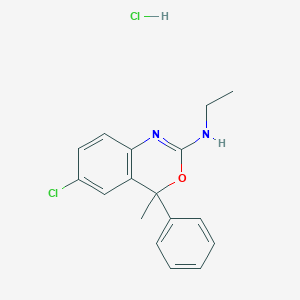

Etryptamine, also known as αET, is a psychedelic, stimulant, and entactogenic drug of the tryptamine class . It was originally developed and marketed as an antidepressant under the brand name Monase by Upjohn in the 1960s .

Synthesis Analysis

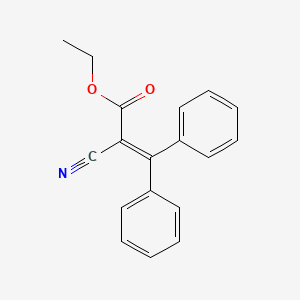

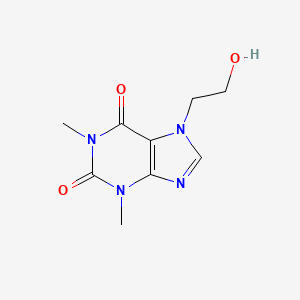

Etryptamine is a tryptamine derivative. Tryptamine derivatives were synthesized by targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules .Molecular Structure Analysis

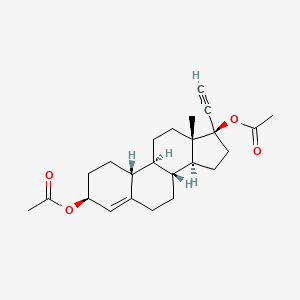

The molecular formula of Etryptamine is C12H16N2 . The average mass is 188.269 Da and the monoisotopic mass is 188.131348 Da .Chemical Reactions Analysis

Etryptamine is believed to act mainly through 5HT2A receptors . It has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine .Physical And Chemical Properties Analysis

Etryptamine is a small molecule . It has a molecular formula of C12H16N2 and an average mass of 188.2688 .Aplicaciones Científicas De Investigación

Investigación Psicodélica

La Etriptamina, también conocida como α-Etiltriptamina (αET, AET), es una droga psicodélica de la clase de las triptaminas . Se ha utilizado en la investigación para estudiar los correlatos neuronales de los estados alterados de conciencia .

Estudios Estimulantes

La this compound también es un estimulante . Esta propiedad se ha explotado en la investigación para comprender los efectos de los estimulantes en el cerebro y el cuerpo .

Efectos Entactogénicos

La this compound es una droga entactogénica . Esto significa que puede producir sentimientos de empatía, amor y cercanía emocional con los demás. Esta propiedad se está estudiando para posibles aplicaciones terapéuticas .

Desarrollo Antidepresivo

La this compound fue originalmente desarrollada y comercializada como un antidepresivo bajo la marca Monase por Upjohn en la década de 1960 . Se creía que ejercía sus efectos predominantemente a través de la inhibición de la monoaminooxidasa .

Estudios de Neurotoxicidad

Un estudio realizado en 1991 con sujetos ratas proporcionó evidencia de que la α-etiltriptamina puede inducir neurotoxicidad serotoninérgica similar a la del MDMA . Esto se ha utilizado para estudiar los riesgos potenciales y los efectos secundarios de los fármacos serotoninérgicos .

Aplicaciones Terapéuticas

Existe un creciente interés en los efectos neuronales de las drogas psicoactivas, en particular los psicodélicos de la triptamina, que se ha incrementado por la propuesta de que tienen beneficios terapéuticos potenciales . La evidencia disponible apunta hacia fuertes efectos neuromoduladores de los psicodélicos de la triptamina en regiones cerebrales clave involucradas en la imaginería mental, la teoría de la mente y la regulación afectiva .

Modelo para la Psicosis

Los desafíos farmacológicos con sustancias alucinógenas de la triptamina se han utilizado como modelos para la psicosis . Esto ayuda a comprender los mecanismos subyacentes de los trastornos psicóticos .

Potenciales Alternativas Terapéuticas para los Trastornos Psiquiátricos

Una tendencia actual de investigación implica probar los efectos de los alucinógenos como posibles alternativas terapéuticas para los trastornos psiquiátricos . Esto ha llevado a un renovado interés en sustancias como la this compound .

Mecanismo De Acción

Target of Action

Etryptamine, also known as alpha-ethyltryptamine (αET), primarily targets the monoamine oxidase enzyme . This enzyme plays a crucial role in the breakdown of monoamines, which are neurotransmitters such as serotonin, norepinephrine, and dopamine .

Mode of Action

Etryptamine acts as a reversible monoamine oxidase inhibitor . By inhibiting this enzyme, Etryptamine prevents the breakdown of monoamines, leading to an increase in their levels . This results in enhanced neurotransmission, which can have various effects on the body and mind .

Biochemical Pathways

The primary biochemical pathway affected by Etryptamine is the monoamine pathway . By inhibiting monoamine oxidase, Etryptamine increases the levels of monoamines in the synaptic cleft . This can lead to downstream effects such as mood elevation and increased locomotor activity .

Pharmacokinetics

As a monoamine oxidase inhibitor, it is likely that etryptamine is well-absorbed and distributed throughout the body, where it can exert its effects .

Result of Action

The primary result of Etryptamine’s action is an increase in monoamine neurotransmission . This can lead to various effects, including mood elevation and increased locomotor activity . It should be noted that etryptamine is less stimulating and hallucinogenic than other related compounds, such as alpha-methyltryptamine .

Action Environment

The action of Etryptamine can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the efficacy and stability of Etryptamine . Additionally, individual factors such as genetics and overall health can also influence how Etryptamine is metabolized and how it affects the body .

Safety and Hazards

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUMUPVQYAFTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate) | |

| Record name | Etryptamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046764 | |

| Record name | alpha-Ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action responsible for its antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase, while its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics. [5] Research discovered αET to be both a monoamine oxidase inhibitor and a potent monoamine releasing agent capable of serotonergic neurotoxicity. [3] The ability to release serotonin was linked to αET's MDMA like properties. [2] αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine. | |

| Record name | Etryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

2235-90-7 | |

| Record name | α-Ethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etryptamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRYPTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.